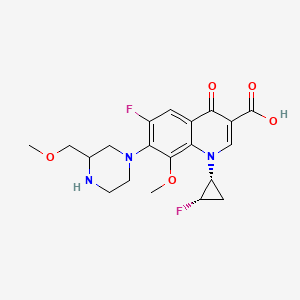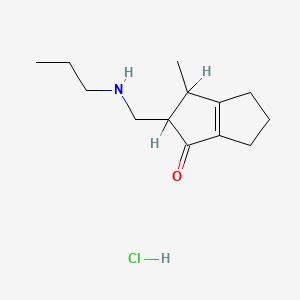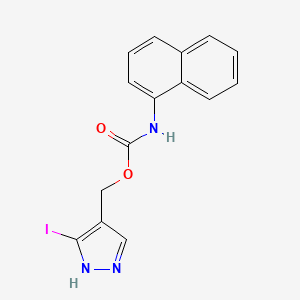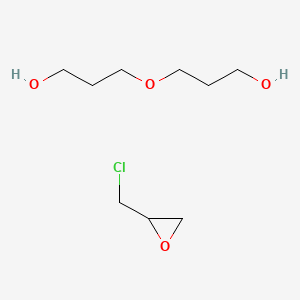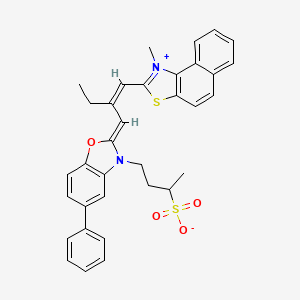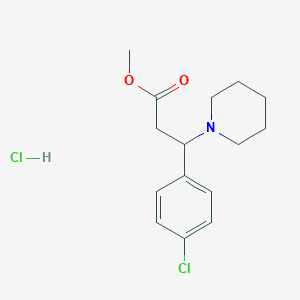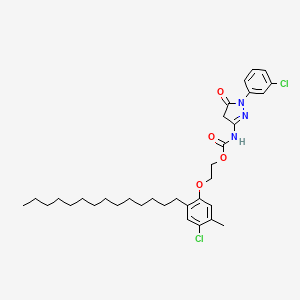
2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a phenoxyethyl group with a pyrazolyl carbamate, which may contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the alkylation of 4-chloro-5-methyl-2-tetradecylphenol with an appropriate ethylating agent under basic conditions to form the phenoxyethyl intermediate.
Synthesis of the Pyrazolyl Carbamate: The next step involves the reaction of 1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole with a suitable carbamoylating agent to form the pyrazolyl carbamate.
Coupling Reaction: Finally, the phenoxyethyl intermediate is coupled with the pyrazolyl carbamate under appropriate conditions, such as the presence of a coupling reagent and a catalyst, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl and pyrazolyl moieties.
Reduction: Reduction reactions may target the carbonyl group in the pyrazolyl ring.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery due to its bioactive moieties.
Medicine
The compound’s potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry
In industry, it may be used in the development of new materials or as an additive in formulations requiring specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate likely involves interactions with specific molecular targets, such as enzymes or receptors. The phenoxyethyl and pyrazolyl carbamate groups may facilitate binding to these targets, modulating their activity and leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-5-methylphenoxy)ethyl carbamate
- 1-(3-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole
Uniqueness
Compared to similar compounds, 2-(4-Chloro-5-methyl-2-tetradecylphenoxy)ethyl (1-(3-chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl)carbamate stands out due to its extended alkyl chain and combined functional groups, which may confer unique chemical and biological properties. This structural complexity can enhance its interactions with biological targets and increase its versatility in synthetic applications.
Properties
CAS No. |
94087-60-2 |
|---|---|
Molecular Formula |
C33H45Cl2N3O4 |
Molecular Weight |
618.6 g/mol |
IUPAC Name |
2-(4-chloro-5-methyl-2-tetradecylphenoxy)ethyl N-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]carbamate |
InChI |
InChI=1S/C33H45Cl2N3O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-26-22-29(35)25(2)21-30(26)41-19-20-42-33(40)36-31-24-32(39)38(37-31)28-18-15-17-27(34)23-28/h15,17-18,21-23H,3-14,16,19-20,24H2,1-2H3,(H,36,37,40) |
InChI Key |
XUAJUKQKJZJNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=C(C=C(C(=C1)Cl)C)OCCOC(=O)NC2=NN(C(=O)C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




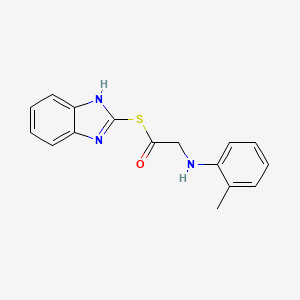


![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
